molecular formula C13H17NO B14655357 2-Ethyl-N-phenylpent-2-enamide CAS No. 52393-69-8

2-Ethyl-N-phenylpent-2-enamide

Cat. No.: B14655357
CAS No.: 52393-69-8
M. Wt: 203.28 g/mol
InChI Key: IXWRZLUMNGOBPB-UHFFFAOYSA-N
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Description

2-Ethyl-N-phenylpent-2-enamide is an organic compound that belongs to the class of enamides. Enamides are derivatives of amides where the nitrogen atom is bonded to an alkene carbon. This compound is characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom, along with a pent-2-enamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-phenylpent-2-enamide typically involves the reaction of a secondary amine with an aldehyde or ketone. The reaction is catalyzed by an acid to facilitate the loss of water, forming the enamine. For example, the reaction between N-phenyl-2-ethylamine and pent-2-enal in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for enamides often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as electrosynthesis, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-phenylpent-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enamine to an amine.

    Substitution: The enamine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Ethyl-N-phenylpent-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-phenylpent-2-enamide involves its interaction with specific molecular targets. The enamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-N-phenylpent-2-enamide is unique due to the presence of both an ethyl and a phenyl group attached to the nitrogen atom. This specific arrangement can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

52393-69-8

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-ethyl-N-phenylpent-2-enamide

InChI

InChI=1S/C13H17NO/c1-3-8-11(4-2)13(15)14-12-9-6-5-7-10-12/h5-10H,3-4H2,1-2H3,(H,14,15)

InChI Key

IXWRZLUMNGOBPB-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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